3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
Description
This compound is a benzothiadiazine derivative featuring a 1,2-benzothiadiazine core substituted with an azepane-1-carbonyl group at position 3, a methyl group at position 7, and a benzonitrile moiety attached via a methylene bridge at position 1. The 4,4-dioxo (sulfone) group confers enhanced electronic and metabolic stability compared to thiadiazines without oxidation .
Properties
IUPAC Name |
3-[[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-9-10-21-20(13-17)27(16-19-8-6-7-18(14-19)15-24)25-22(31(21,29)30)23(28)26-11-4-2-3-5-12-26/h6-10,13-14H,2-5,11-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADHUYDTQSUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactionsThe final step often involves the attachment of the benzonitrile group through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine compounds.
Scientific Research Applications
3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(azepane-1-carbonyl)-7-methyl-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzothiadiazine, benzodithiazine, and related heterocyclic derivatives from the evidence. Key differences in substituents, physicochemical properties, and synthetic pathways are highlighted.
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Diversity : The target compound uniquely combines a benzonitrile-methylene group with azepane-carbonyl and methyl substituents. In contrast, benzodithiazine derivatives (e.g., ) favor hydrazine and ester groups, while thiazolo-pyrimidines (e.g., ) incorporate fused aromatic systems.
Electronic Effects: The sulfone group (4,4-dioxo) in the target compound and enhances electrophilicity compared to non-oxidized thiadiazines. The nitrile group in the target compound and may improve metabolic stability and binding affinity via dipole interactions.
Synthetic Pathways :
- The target compound likely requires multi-step synthesis involving azepane coupling and benzonitrile introduction, similar to methods in (e.g., condensation with aldehydes).
- Benzodithiazines () are synthesized via nucleophilic substitution (e.g., methylhydrazine displacement of methylthio groups).
Table 2: Physicochemical Properties (Selected Examples)
Functional Implications:
- Solubility : The benzonitrile group in the target compound may reduce aqueous solubility compared to carboxylate-containing analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
